molecular formula C29H31ClO4 B14625906 4-Butylphenyl 2-chloro-4-[(4-pentylbenzoyl)oxy]benzoate CAS No. 58607-83-3

4-Butylphenyl 2-chloro-4-[(4-pentylbenzoyl)oxy]benzoate

Katalognummer: B14625906
CAS-Nummer: 58607-83-3
Molekulargewicht: 479.0 g/mol
InChI-Schlüssel: PHGRDIJVYUOQTD-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-Butylphenyl 2-chloro-4-[(4-pentylbenzoyl)oxy]benzoate is an organic compound with the molecular formula C30H33ClO4. It is a derivative of benzoic acid and is characterized by the presence of butyl and pentyl groups attached to phenyl rings, along with a chloro substituent. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-Butylphenyl 2-chloro-4-[(4-pentylbenzoyl)oxy]benzoate typically involves the esterification of 2-chloro-4-hydroxybenzoic acid with 4-pentylbenzoyl chloride in the presence of a base such as pyridine. The reaction is carried out under reflux conditions to ensure complete esterification. The resulting product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the quality of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

4-Butylphenyl 2-chloro-4-[(4-pentylbenzoyl)oxy]benzoate undergoes various chemical reactions, including:

    Substitution Reactions: The chloro substituent can be replaced by other nucleophiles through nucleophilic aromatic substitution reactions.

    Oxidation Reactions: The butyl and pentyl groups can undergo oxidation to form corresponding carboxylic acids.

    Reduction Reactions: The ester group can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

    Nucleophilic Aromatic Substitution: Reagents such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.

    Reduction: Reducing agents like LiAlH4 or sodium borohydride (NaBH4) in anhydrous solvents.

Major Products

    Substitution: Formation of substituted benzoates with different nucleophiles.

    Oxidation: Formation of carboxylic acids from the oxidation of alkyl groups.

    Reduction: Formation of alcohols from the reduction of ester groups.

Wissenschaftliche Forschungsanwendungen

4-Butylphenyl 2-chloro-4-[(4-pentylbenzoyl)oxy]benzoate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development and as a pharmaceutical intermediate.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Wirkmechanismus

The mechanism of action of 4-Butylphenyl 2-chloro-4-[(4-pentylbenzoyl)oxy]benzoate involves its interaction with specific molecular targets and pathways. The chloro substituent and ester groups play a crucial role in its reactivity and interaction with biological molecules. The compound may act by inhibiting specific enzymes or receptors, leading to its observed biological effects. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 4-Pentylphenyl 2-chloro-4-[(4-pentylbenzoyl)oxy]benzoate
  • 4-tert-Butylphenyl 2-chloro-4-nitrobenzoate
  • Butanoic acid, 4-(4-chloro-2-methylphenoxy)-

Uniqueness

4-Butylphenyl 2-chloro-4-[(4-pentylbenzoyl)oxy]benzoate is unique due to the presence of both butyl and pentyl groups, which impart distinct chemical and physical properties. Its specific substitution pattern and ester linkage make it a valuable compound for various applications, distinguishing it from other similar compounds.

Eigenschaften

CAS-Nummer

58607-83-3

Molekularformel

C29H31ClO4

Molekulargewicht

479.0 g/mol

IUPAC-Name

(4-butylphenyl) 2-chloro-4-(4-pentylbenzoyl)oxybenzoate

InChI

InChI=1S/C29H31ClO4/c1-3-5-7-9-22-10-14-23(15-11-22)28(31)34-25-18-19-26(27(30)20-25)29(32)33-24-16-12-21(13-17-24)8-6-4-2/h10-20H,3-9H2,1-2H3

InChI-Schlüssel

PHGRDIJVYUOQTD-UHFFFAOYSA-N

Kanonische SMILES

CCCCCC1=CC=C(C=C1)C(=O)OC2=CC(=C(C=C2)C(=O)OC3=CC=C(C=C3)CCCC)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.